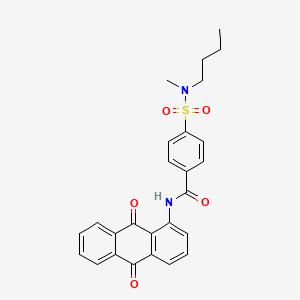
4-(N-butyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-butyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMS-345541 and is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. In
科学的研究の応用
Synthesis and Structural Analysis
The compound 4-(N-butyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, due to its complex structure, is primarily involved in synthesis and structural analysis within scientific research. Studies have been focused on synthesizing analogous compounds and analyzing their structural characteristics. For example, research into the synthesis of analogs like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid explores modifications to improve systemic exposure in medicinal applications, highlighting the potential of similar compounds in drug development processes (Owton et al., 1995).
Potential in Medicinal Chemistry
The compound and its derivatives are explored for their potential in medicinal chemistry, particularly as scaffolds for the development of new therapeutic agents. For instance, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide and its synthesis method are studied for their roles in metal-catalyzed C-H bond functionalization reactions, indicating their utility in creating complex molecular structures for pharmaceutical use (Al Mamari & Al Sheidi, 2020).
Applications in Material Science
In the realm of material science, the structural elements of this compound contribute to the development of materials with specific photophysical properties. Studies on related compounds demonstrate their use in creating materials that exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting applications in sensors, optical materials, and advanced electronic devices (Srivastava et al., 2017).
Exploration of Biological Activities
Research extends into the exploration of biological activities of compounds containing the anthracene moiety. For instance, derivatives have been synthesized and assessed for antimicrobial properties, with some showing promise as antimicrobial agents. This underscores the broader potential of such compounds in addressing various biomedical challenges (Gouda et al., 2010).
Chemical Reactivity and Mechanism Studies
The detailed chemical reactivity and mechanisms of action associated with the anthracene moiety are subjects of study, providing insights into the compound's behavior in chemical reactions. For example, the specificity of cyclization reactions involving N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) derivatives has been investigated to understand their transformation into complex heterocyclic structures, contributing to the field of synthetic organic chemistry (Beresnev & Gornostaev, 2008).
作用機序
Target of Action
The primary target of this compound is currently under investigation. It is believed to interact with certain proteins or enzymes that play a crucial role in cell proliferation and survival, particularly in cancer cells .
Mode of Action
The compound is thought to interact with its targets by binding to them, thereby altering their function. This interaction can lead to changes in the cellular processes, such as cell cycle progression, apoptosis, or DNA repair .
Biochemical Pathways
It is likely that the compound influences pathways related to cell growth and survival, potentially disrupting the normal function of cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including lung (A549), prostate (PC3), colon (HT29), and breast (MCF7) cancer cells . It has been identified as a potent anticancer agent with GI 50 values of 1.40μM and 1.52μM against MCF-7 human breast cancer cell line, while the GI 50 value of the reference anticancer drug mitoxantrone is 3.93μM .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the tumor microenvironment, which is often characterized by hypoxia, low pH, and high interstitial fluid pressure .
特性
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-4-16-28(2)34(32,33)18-14-12-17(13-15-18)26(31)27-22-11-7-10-21-23(22)25(30)20-9-6-5-8-19(20)24(21)29/h5-15H,3-4,16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYPIRFCJLGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2812058.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2812059.png)
![N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812060.png)
![7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride](/img/structure/B2812061.png)
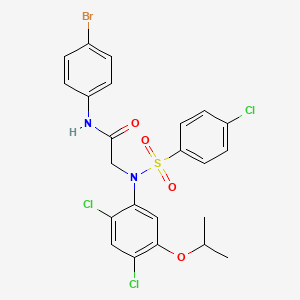
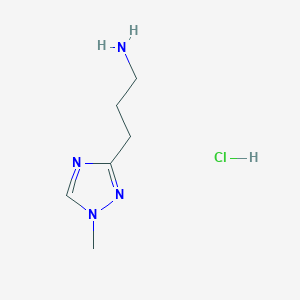
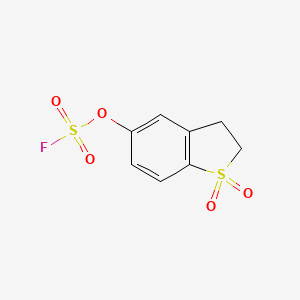
![Ethyl 4-[[2-[[4-phenyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2812069.png)
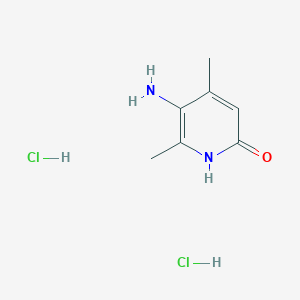

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)

